molecular formula C15H19ClN2O4 B13105345 (S)-tert-Butyl2-amino-3-(1,3-dioxoisoindolin-2-yl)propanoatehydrochloride

(S)-tert-Butyl2-amino-3-(1,3-dioxoisoindolin-2-yl)propanoatehydrochloride

Cat. No.: B13105345
M. Wt: 326.77 g/mol
InChI Key: XUPJSQIDHWYQER-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl2-amino-3-(1,3-dioxoisoindolin-2-yl)propanoatehydrochloride is a compound characterized by its unique structure, which includes an isoindoline-1,3-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl2-amino-3-(1,3-dioxoisoindolin-2-yl)propanoatehydrochloride typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further modified to obtain the desired compound . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to improve efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl2-amino-3-(1,3-dioxoisoindolin-2-yl)propanoatehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(S)-tert-Butyl2-amino-3-(1,3-dioxoisoindolin-2-yl)propanoatehydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl2-amino-3-(1,3-dioxoisoindolin-2-yl)propanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Properties

Molecular Formula

C15H19ClN2O4

Molecular Weight

326.77 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-3-(1,3-dioxoisoindol-2-yl)propanoate;hydrochloride

InChI

InChI=1S/C15H18N2O4.ClH/c1-15(2,3)21-14(20)11(16)8-17-12(18)9-6-4-5-7-10(9)13(17)19;/h4-7,11H,8,16H2,1-3H3;1H/t11-;/m0./s1

InChI Key

XUPJSQIDHWYQER-MERQFXBCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CN1C(=O)C2=CC=CC=C2C1=O)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.